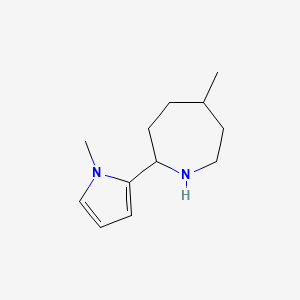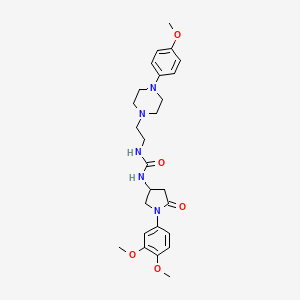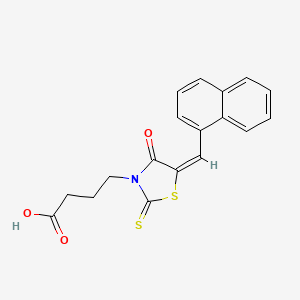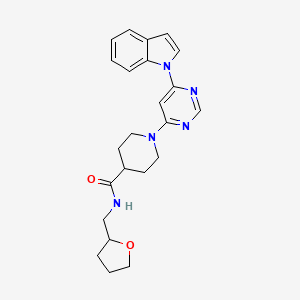
5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane, also known as MAPA, is a chemical compound that has gained interest in scientific research due to its potential in various applications. MAPA is a bicyclic amine that belongs to the class of azepanes. It has a unique structure that makes it an attractive candidate for use in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Structural Analysis and Synthetic Applications
Research on compounds structurally related to 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane often involves the analysis of their crystal structures and the development of synthetic methods for complex heterocyclic compounds. For example, the crystal structure of a compound comprising a fused tetracyclic system, including an azepane ring, revealed insights into molecular conformations and interactions. This structural analysis facilitates the understanding of molecular geometries which are pivotal for designing synthesis pathways for related compounds (Toze et al., 2015).
Synthesis of Complex Heterocycles
The exploration of synthetic routes to elaborate heterocyclic compounds is a significant area of research. Studies have focused on the synthesis of pyrrole, pyridine, and azepane derivatives, highlighting methodologies for constructing nitrogen-containing heterocycles that are foundational structures in many biologically active molecules. The development of a facile synthesis route for benzodiazepin derivatives, utilizing Pyrrole-2-carboxaldehyde as a starting material, exemplifies the innovative approaches in synthesizing complex molecules that could have various scientific applications (Malathi & Chary, 2019).
Molecular Docking and Computational Studies
Molecular docking studies of synthesized compounds, such as those derived from azepane and pyrrole, provide insights into their potential biological activities. By analyzing the binding energies and interactions with specific proteins, researchers can predict the utility of these compounds in therapeutic applications. The use of computational tools to understand the molecular properties and reactivity of these compounds underscores the importance of theoretical studies in complementing experimental research (Malathi & Chary, 2019).
properties
IUPAC Name |
5-methyl-2-(1-methylpyrrol-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-5-6-11(13-8-7-10)12-4-3-9-14(12)2/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOFPZWAILWPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NCC1)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)
![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)
![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)
![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)


![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)